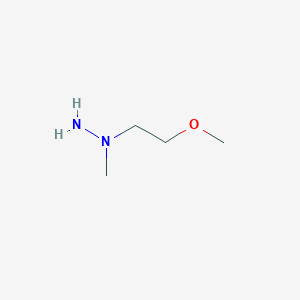

1-(2-Methoxyethyl)-1-methylhydrazine

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6(5)3-4-7-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQFFMGMRVZFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylhydrazine Preparation Insights

Methylation of hydrazine hydrochloride with methanol under catalytic conditions (e.g., hydrazine sulfate catalyst) at 50–100 °C for 1–4 hours yields methylhydrazine hydrochloride, which is then purified by dealcoholysis and rectification.

One-step methylation under inert gas shielding : Hydrazine hydrate reacts with methanol in the presence of sodium hydrogensulfite and paratoluenesulfonic acid sodium salt catalysts at 70–100 °C for 3–5 hours. The product mixture is then separated by distillation to recover methylhydrazine with yields up to 98.2%.

These methods demonstrate effective methylation and alkylation strategies that can be adapted for synthesizing this compound by substituting methanol with 2-methoxyethyl reagents.

Comparative Data Table of Key Preparation Parameters

Notes on Reaction Mechanism and Optimization

The alkylation of hydrazine or methylhydrazine generally proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the alkylating agent.

Catalyst choice is critical to promote selective methylation without over-alkylation or decomposition.

Maintaining an inert atmosphere (e.g., nitrogen or argon) prevents oxidation of sensitive hydrazine intermediates.

Excess methanol or alkylating agent is often used to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1-methylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1-methylhydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs in the 1H-Naphtho[2,3-d]imidazol-3-ium Bromide Family

describes derivatives of 1H-naphtho[2,3-d]imidazol-3-ium bromide where 1-(2-methoxyethyl)-1-methylhydrazine serves as a substituent. Key analogs include:

- 5i : 3-(3-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide.

- 5j : 3-(4-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide.

- 5k–m : Pyridinylmethyl-substituted derivatives.

Key Observations :

- Substituent Position Effects : Compounds 5i (3-methoxybenzyl) and 5j (4-methoxybenzyl) differ in the methoxy group’s position on the benzyl ring. This variation likely alters electronic properties (e.g., electron-donating effects) and steric interactions, impacting reactivity and binding affinities in biological systems .

- Heteroaromatic Substituents : Pyridinylmethyl groups (5k–m) introduce nitrogen atoms, enabling hydrogen bonding and influencing solubility and target interactions compared to purely aromatic or alkyl substituents .

Table 1: Structural and Functional Comparison of Selected Analogs

| Compound ID | Substituent | Key Functional Groups | Potential Impact on Properties |

|---|---|---|---|

| 5i | 3-Methoxybenzyl | Methoxy (meta), benzyl | Enhanced lipophilicity; moderate polarity |

| 5j | 4-Methoxybenzyl | Methoxy (para), benzyl | Improved electron donation; steric effects |

| 5k | Pyridin-2-ylmethyl | Pyridine (ortho-N) | Hydrogen bonding capability; basicity |

Comparison with Hydrazine Derivatives Bearing Propargyl and Aryl Substituents

highlights 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazines, synthesized from methyl hydrazine and substituted benzaldehydes. These derivatives tolerate nitro-, halo-, methoxy-, and naphthyl groups, demonstrating synthetic versatility.

Key Differences :

Acetylation and Reactivity Profiles

discusses the acetylation of methylhydrazine to produce 1-acetyl-1-methylhydrazine.

Aromatic vs. Alkyl Substituents: Solubility and Stability

introduces 1-(1-(2-methoxyphenyl)ethyl)hydrazine (MW: 166.22), which features a methoxyphenyl group. Compared to this compound, the aromatic ring in the former may reduce solubility in polar solvents but increase stability via resonance effects .

Table 2: Substituent Effects on Physical Properties

| Compound | Substituent Type | Molecular Weight | Predicted Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Alkyl ether | ~134.18* | High |

| 1-(1-(2-Methoxyphenyl)ethyl)hydrazine | Aromatic ether | 166.22 | Moderate to low |

*Estimated based on formula C₅H₁₂N₂O.

Biological Activity

1-(2-Methoxyethyl)-1-methylhydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C5H12N2O

- CAS Number : 470453-33-9

- SMILES Notation : CC(C)N(N)C(C)O

The compound features a methoxyethyl group and a methylhydrazine moiety, which contribute to its unique biological profile. The presence of these functional groups is critical for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.01 | |

| HepG2 (Liver) | 0.03 | |

| A549 (Lung) | 26 | |

| NCI-H460 (Lung) | 0.39 |

These findings suggest that the compound may disrupt cell cycle progression and modulate apoptotic pathways, leading to reduced cell viability.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit the production of inflammatory mediators in vitro and in vivo:

- Efficacy : Comparable to standard anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models.

This suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | Significant | |

| Pseudomonas aeruginosa | Variable |

These results support its potential use in combating infections caused by resistant bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in tumor growth in xenograft models of breast cancer.

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in reduced swelling and pain scores compared to controls.

These case studies underscore the compound's potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Substitution Pattern | Biological Activity |

|---|---|---|

| 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole | Pyridinyl at position 3 | Anticancer, anti-inflammatory |

| 5-Methyl-3-(pyridin-4-yl)-1H-pyrazole | Unique substitution pattern | Potent anticancer and anti-inflammatory |

This comparison illustrates how variations in substitution patterns can significantly impact biological activity and pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methoxyethyl)-1-methylhydrazine, and how can reaction conditions be standardized?

The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazines and carbonyl-containing precursors. For example, analogous compounds like 1-(4-chlorophenyl)-1-methylhydrazine are synthesized via refluxing hydrazine hydrate with aldehydes or ketones in ethanol . To standardize conditions for this compound, researchers should:

- Optimize stoichiometry (e.g., molar ratios of hydrazine to methoxyethyl precursor).

- Test solvent systems (e.g., ethanol, methanol, or acetonitrile) and reflux durations.

- Monitor reaction progress using TLC or HPLC, as demonstrated in hydrazone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : - and -NMR to identify methoxyethyl (-OCHCH-) and methyl (-CH) groups.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N stretch) for hydrazine derivatives .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

Q. How does the methoxyethyl group influence the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation assays : Test aqueous solutions at pH 2–12 to assess hydrolysis susceptibility of the hydrazine backbone.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability up to 300°C.

- Light sensitivity tests : UV-Vis spectroscopy to monitor decomposition under UV exposure, as methoxy groups can alter photostability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cyclization reactions?

The methoxyethyl group may sterically hinder nucleophilic attack at the hydrazine nitrogen, directing reactivity toward the terminal amine. Computational studies (e.g., DFT calculations) can map electron density distributions and predict regioselectivity. For instance, analogous hydrazines form thiazolidinone derivatives via cyclization with thioketones, as shown in multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen derivatives against enzyme targets (e.g., monoamine oxidases) to predict binding affinities.

- QSAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biological activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Reproduce assays : Validate cytotoxicity or antimicrobial activity using standardized protocols (e.g., MIC assays for bacteria).

- Purity verification : Use HPLC to confirm ≥95% purity, as impurities in hydrazines can skew results .

- Meta-analysis : Compare data across studies, adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound complexes?

- Single-crystal X-ray diffraction : Co-crystallize the compound with metal ions (e.g., Cu) or organic acids to enhance crystal lattice formation.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds from methoxyethyl groups) .

- Powder XRD : Confirm phase purity of bulk samples .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.